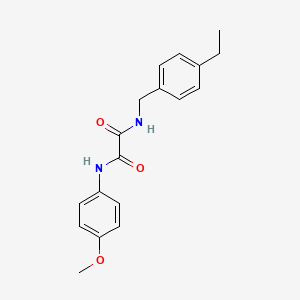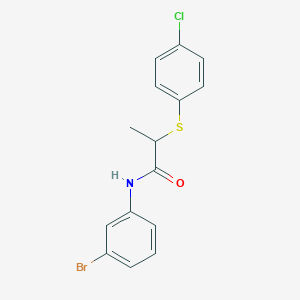![molecular formula C21H14N4O7 B5147742 3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate](/img/structure/B5147742.png)
3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, an isoindole ring, and a phenyl acetate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate typically involves multiple steps. One common method includes the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates . This intermediate can then be further reacted with appropriate reagents to introduce the isoindole and phenyl acetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Jones reagent.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates
- 5-Oxo-5-[(methyl)amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is unique due to its combination of a pyrimidine ring, an isoindole ring, and a phenyl acetate group
Properties
IUPAC Name |
[3-[5-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O7/c1-10(26)32-13-4-2-3-12(8-13)25-19(29)14-6-5-11(7-15(14)20(25)30)17(27)23-16-9-22-21(31)24-18(16)28/h2-9H,1H3,(H,23,27)(H2,22,24,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJLPMKPWNUJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B5147667.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE](/img/structure/B5147675.png)

![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)

![N'-(3-chlorophenyl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B5147711.png)
![N-[(3-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B5147714.png)
![{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]propyl}dimethylamine trifluoroacetate](/img/structure/B5147717.png)

![5-[3-methoxy-2-(propan-2-yloxy)phenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B5147758.png)


